molecular formula C6H11N5O B1581956 2,4-Diamino-6-isopropoxy-1,3,5-triazine CAS No. 24860-40-0

2,4-Diamino-6-isopropoxy-1,3,5-triazine

Cat. No. B1581956
CAS RN: 24860-40-0
M. Wt: 169.19 g/mol
InChI Key: ATCQNYLEZRQALQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-diamino-1,3,5-triazines generally involves the reaction of dicyandiamide with nitriles under microwave irradiation . This method is considered green due to the reduction in the use of solvents during synthesis and purification, the short reaction time, and the simplicity of the procedure .

Scientific Research Applications

Tyrosine Kinase Inhibitors

2,4-Diamino-[1,3,5]triazines, similar in structure to the specified compound, have been identified as potent inhibitors of the VEGF-R2 (KDR) tyrosine kinase, showing low nanomolar potency in enzyme inhibition assays. These compounds have demonstrated significant antiangiogenic activity, highlighting their potential in cancer research and therapy due to their ability to block endothelial outgrowths (Baindur et al., 2005).

Green Synthesis

A method for the green synthesis of 2,4-diamino-1,3,5-triazine derivatives has been developed, utilizing microwave irradiation to reduce solvent use and simplify the synthesis process. These derivatives show varied structural arrangements, demonstrating their versatility and potential for various applications in material science and pharmaceuticals (Díaz‐Ortiz et al., 2004).

Dendrimeric Complexes

Research into dendrimeric complexes involving 2,4,6-triamino-1,3,5-triazine cores has led to the synthesis of novel materials with potential applications in magnetic materials and catalysis. These complexes, capped with metal ions, show unique structural and magnetic properties, underscoring the versatility of triazine derivatives in materials science (Uysal & Koç, 2010).

Environmental Monitoring

2,4-Diamino-1,3,5-triazine derivatives have also been studied for their environmental impact, particularly in groundwater contamination and degradation processes. These studies provide insights into the persistence of triazine-based herbicides in the environment and their breakdown products, which is crucial for environmental monitoring and pollution mitigation efforts (Pucarević et al., 2002).

Supramolecular Chemistry

The supramolecular chemistry of 2,4-diamino-1,3,5-triazines has been explored, revealing their potential to form complex structures through hydrogen bonding. These interactions facilitate the formation of novel polymeric materials with potential applications in nanotechnology, sensor development, and materials science (Janczak & Kubiak, 2009).

Conformational Analysis

The synthesis and conformational analysis of constrained ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds have been studied for their potential as ligands in metal complexes. This research has implications for the design of novel coordination compounds with specific properties and applications in catalysis and material science (Hermon & Tshuva, 2008).

properties

IUPAC Name

6-propan-2-yloxy-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5O/c1-3(2)12-6-10-4(7)9-5(8)11-6/h3H,1-2H3,(H4,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCQNYLEZRQALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179567
Record name s-Triazine, 4,6-diamino-2-isopropoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-6-isopropoxy-1,3,5-triazine

CAS RN

24860-40-0
Record name 6-(1-Methylethoxy)-1,3,5-triazine-2,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24860-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name s-Triazine, 4,6-diamino-2-isopropoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024860400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name s-Triazine, 4,6-diamino-2-isopropoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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